molecular formula C10H8N2O4 B12193302 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid

Cat. No.: B12193302
M. Wt: 220.18 g/mol
InChI Key: WALNTHSWTLORAN-UHFFFAOYSA-N
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Description

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic procedure includes the following steps:

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring is then alkylated with appropriate reagents to introduce the phenoxyacetic acid moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it suitable for targeted applications in various fields.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C10H8N2O4/c13-9(14)5-15-8-3-1-7(2-4-8)10-12-11-6-16-10/h1-4,6H,5H2,(H,13,14)

InChI Key

WALNTHSWTLORAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=O)O

Origin of Product

United States

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